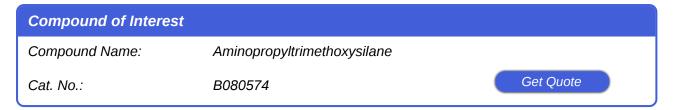


Aminopropyltrimethoxysilane: A Comprehensive Technical Guide

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CAS Number: 13822-56-5

This in-depth technical guide provides comprehensive information on **Aminopropyltrimethoxysilane** (APTMS), a versatile organosilane compound. It is intended for researchers, scientists, and drug development professionals, offering detailed data on its properties, safety protocols, and handling procedures.

Chemical and Physical Properties

Aminopropyltrimethoxysilane is a colorless to pale yellow liquid known for its ability to act as a coupling agent, bonding organic materials to inorganic substrates.[1] Its dual functionality, stemming from the amino group and the hydrolyzable methoxy groups, makes it a valuable component in a wide range of applications, including surface modification, adhesion promotion, and as a component in coatings and sealants.[1]

Table 1: Physical and Chemical Properties of Aminopropyltrimethoxysilane



Property	Value	Reference
Molecular Formula	C6H17NO3Si	[2]
Molecular Weight	179.29 g/mol	[2][3]
Appearance	Clear, colorless to pale yellow liquid	[1][3]
Odor	Ammoniacal	[2]
Boiling Point	192.85 - 194 °C at 1013 hPa	[4]
Melting Point	<= -60 °C	[4]
Flash Point	82 - 87 °C (closed cup)	[4]
Density	1.010 - 1.027 g/cm³ at 20-25 °C	[3][4]
Solubility	Reacts with water	[3]
Vapor Pressure	<1 hPa @ 20 °C	
Refractive Index	1.424 at 20 °C	
Log Pow (Octanol/Water Partition Coefficient)	1.7 at 20 °C (for the unionized form)	[4]

Safety Data

Proper handling and storage of **Aminopropyltrimethoxysilane** are crucial due to its potential hazards. It is classified as a substance that causes skin irritation and serious eye damage.[4]

Table 2: Toxicological Data for Aminopropyltrimethoxysilane



Test	Species	Route	Value	Reference
Acute Oral Toxicity (LD50)	Rat (male)	Oral	2.97 mL/kg bw	[4][5]
Acute Dermal Toxicity (LD50)	Rabbit (male)	Dermal	11.3 mL/kg bw	[4][5]
Acute Inhalation Toxicity (LC50)	Rat (male)	Inhalation	> 5 ppm	[4][5]

Table 3: Hazard Classifications and Statements

Classification	Hazard Statement
Skin Irritation (Category 2)	H315: Causes skin irritation
Serious Eye Damage (Category 1)	H318: Causes serious eye damage

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of **Aminopropyltrimethoxysilane** are not readily available in the public domain. However, the methodologies generally follow standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are representative protocols for skin and eye irritation testing.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (Following OECD TG 439)

This test method is designed to predict the skin irritation potential of a chemical by assessing its cytotoxicity on a reconstructed human epidermis model.[6][7]

- Tissue Preparation: Reconstructed human epidermis tissues are pre-incubated in a maintenance medium.
- Test Substance Application: A small volume of the test substance (liquid or solid) is applied topically to the surface of the tissue. For liquids like **Aminopropyltrimethoxysilane**, a nylon



mesh may be used to ensure even distribution.

- Exposure and Incubation: The tissues are exposed to the test substance for a defined period (e.g., 42 minutes) at room temperature.[7] Following exposure, the substance is rinsed off, and the tissues are transferred to fresh medium and incubated for a longer period (e.g., 42 hours) at 37°C.[7]
- Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT
 assay. The amount of formazan produced is proportional to the number of viable cells and is
 quantified spectrophotometrically.[7]
- Data Analysis: The viability of the treated tissues is expressed as a percentage of the negative control. A reduction in viability below a certain threshold (typically 50%) leads to a classification of the substance as a skin irritant.[6]

Acute Eye Irritation/Corrosion Test (Following OECD TG 405)

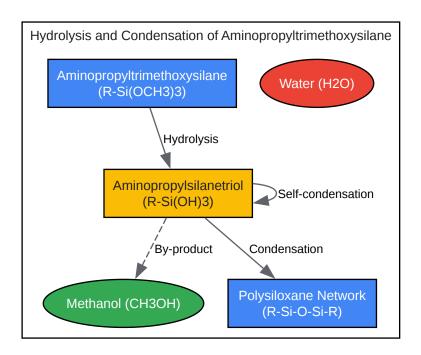
This guideline provides a sequential testing strategy to determine the eye irritation or corrosion potential of a substance.

- Initial Assessment: Before in vivo testing, a weight-of-the-evidence analysis of existing data is performed. This includes assessing the substance's pH and any evidence of severe skin irritation, as these can be predictive of eye irritation.
- In Vitro/Ex Vivo Testing: Validated in vitro or ex vivo tests are conducted to screen for corrosive or severe irritant properties.
- In Vivo Testing (if necessary): If in vitro/ex vivo tests are inconclusive, a tiered in vivo test using albino rabbits is performed. A single animal is typically used for the initial test.
- Application and Observation: A single dose of the test substance is applied to the conjunctival sac of one eye. The eye is observed for effects on the cornea, iris, and conjunctiva at specific intervals (e.g., 1, 24, 48, and 72 hours).[8]
- Scoring and Classification: Lesions are scored according to a standardized system. The severity and reversibility of the effects determine the final classification of the substance.



Visualizations

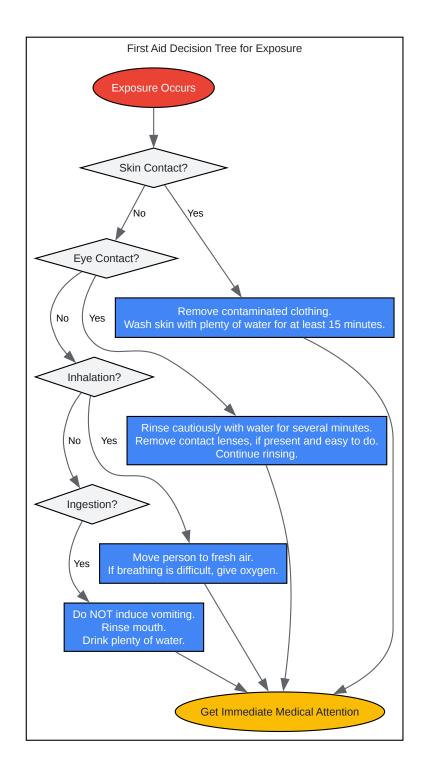
The following diagrams illustrate key processes and workflows related to **Aminopropyltrimethoxysilane**.



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Figure 1: Hydrolysis and Condensation Pathway
Figure 2: Safe Handling Workflow





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Figure 3: First Aid Decision Tree



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